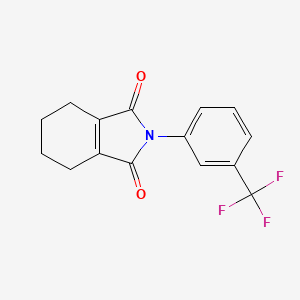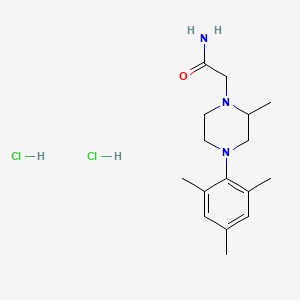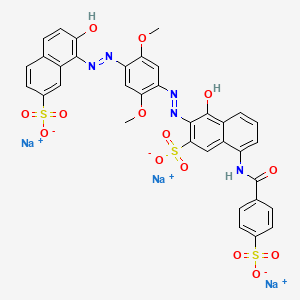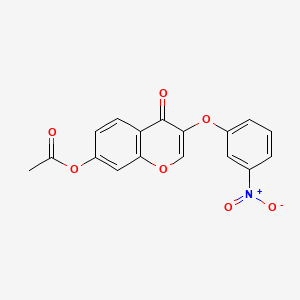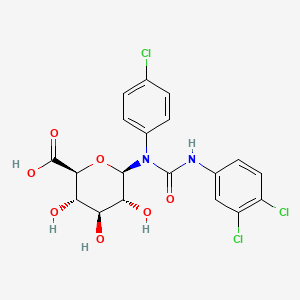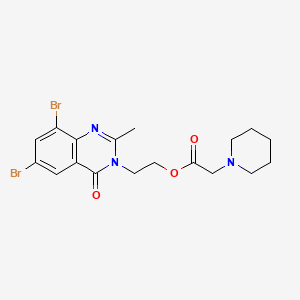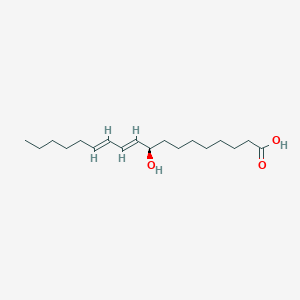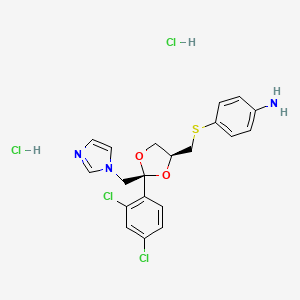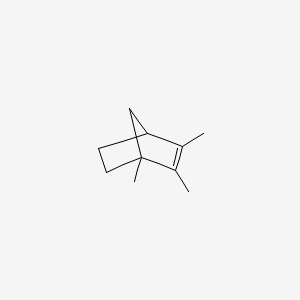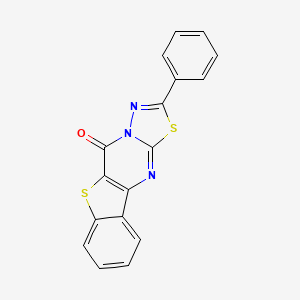
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- is a complex organic compound belonging to the naphthyridine family This compound features a naphthyridine core, which is a fused ring system consisting of two benzene rings and one pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. Subsequent functionalization steps introduce the chloro, dibutyl, and 2-methylpropyl groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace existing substituents on the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions varying based on the specific substituents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted naphthyridine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, such as anticancer and immunomodulatory activities.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives
Halogen-substituted naphthyridine compounds
Other naphthyridine-based pharmacophores
Uniqueness: 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness allows it to be tailored for specific applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
156992-01-7 |
|---|---|
Molecular Formula |
C21H31ClN4O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N,N-dibutyl-4-chloro-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H31ClN4O/c1-5-7-12-26(13-8-6-2)21(27)17-18(22)16-10-9-11-23-19(16)25-20(17)24-14-15(3)4/h9-11,15H,5-8,12-14H2,1-4H3,(H,23,24,25) |
InChI Key |
GUOGKGVDGUUOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
